molecular formula C7H5N3O3 B12963374 Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

Cat. No.: B12963374
M. Wt: 179.13 g/mol
InChI Key: QFAVIKPBJRGURH-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is a heterocyclic compound that consists of a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido[3,4-d]pyrimidine ring system .

Mechanism of Action

The mechanism of action of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases by binding to the active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

1,7-dihydropyrido[3,4-d]pyrimidine-2,4,6-trione

InChI

InChI=1S/C7H5N3O3/c11-5-1-3-4(2-8-5)9-7(13)10-6(3)12/h1-2H,(H,8,11)(H2,9,10,12,13)

InChI Key

QFAVIKPBJRGURH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC1=O)NC(=O)NC2=O

Origin of Product

United States

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